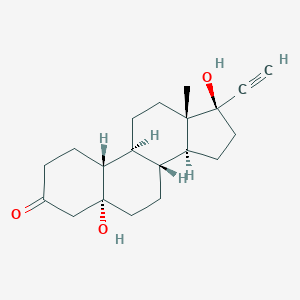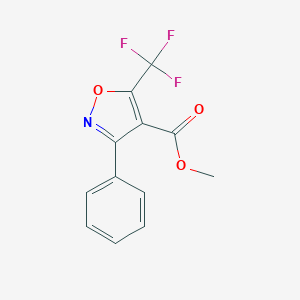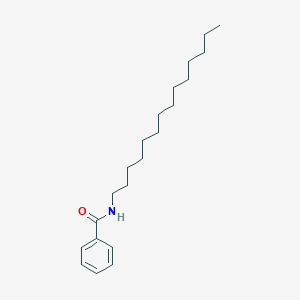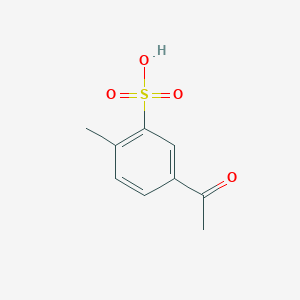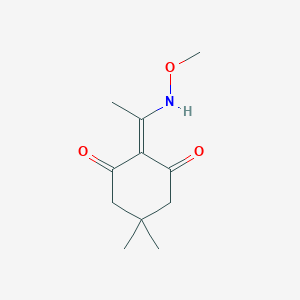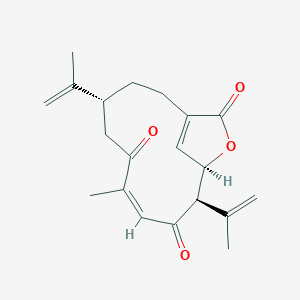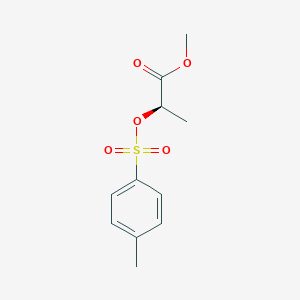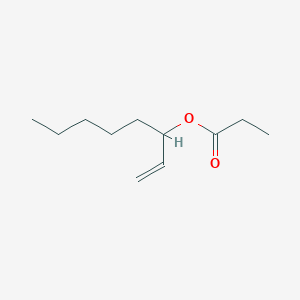
1-Octen-3-YL propionate
Descripción general
Descripción
1-Octen-3-YL propionate, also known as 1-Octenyl-3-propanoate, is a chemical compound with the molecular formula C11H20O2 . It has a molecular weight of 184.2753 . It is used in the industry as a flavoring agent . It has a mushroom type odor .
Molecular Structure Analysis
The molecular structure of 1-Octen-3-YL propionate consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is JXIWFCAUMLSOOO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Octen-3-YL propionate has a molecular weight of 184.2753 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Microbiology : 1-Octen-3-ol, a related compound, has been found to inhibit the germination of conidia in Penicillium paneum. This effect impacts essential metabolic processes, though it is reversible (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).
Environmental Science : Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, used as an antioxidant in folios, poses no significant environmental or toxicological concerns (Herrchen, Kördel, & Klein, 1997).
Food Science : In soybean processing, 1-Octen-3-ol is formed from its glycoside, necessitating strategies for managing its formation in soybean products (Matsui, Takemoto, Koeduka, & Ohnishi, 2018).
Chemical Engineering : The hydroformylation of 1-octene can be controlled under continuous flow conditions with specific catalysts, resulting in a turnover frequency and controlled rhodium leaching (Frisch et al., 2007).
Medicine and Health : Propionate has been studied for its effects on weight management in overweight adults, showing potential benefits through appetite regulation and reduced energy intake (Chambers et al., 2014).
Analytical Chemistry : A method has been developed to accurately quantify 1-octen-3-one in wines, demonstrating precision and a low detection limit (Culleré, Cacho, & Ferreira, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
oct-1-en-3-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIWFCAUMLSOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024598 | |
| Record name | 1-Octen-3-yl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octen-3-YL propionate | |
CAS RN |
63156-02-5 | |
| Record name | 1-Octen-3-yl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



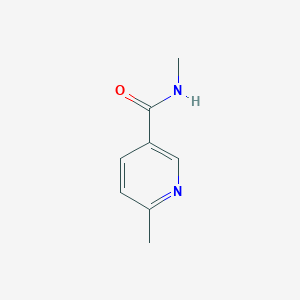
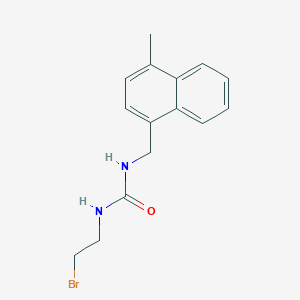
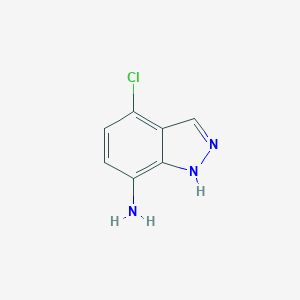
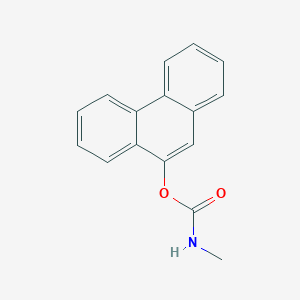
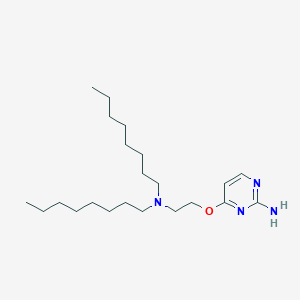
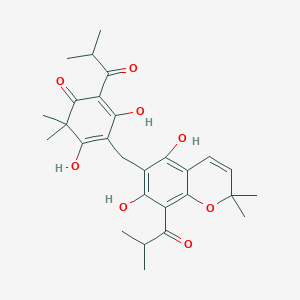
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
